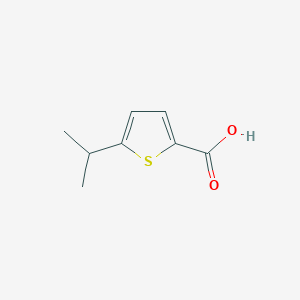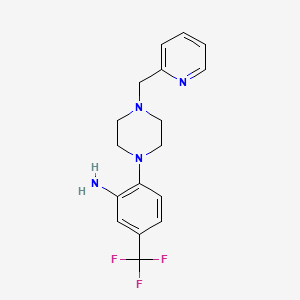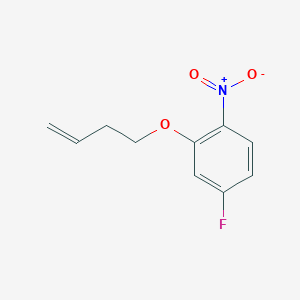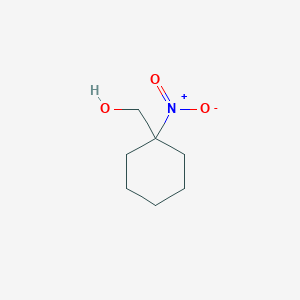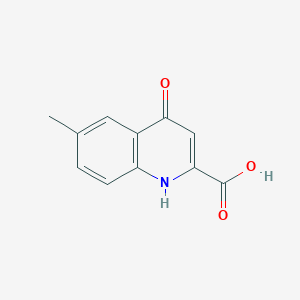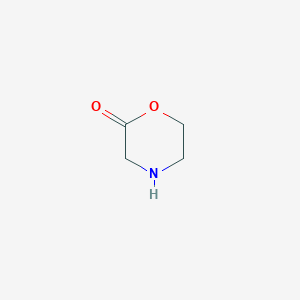
Morpholine-2-one
Vue d'ensemble
Description
Morpholin-2-one is a colorless to light yellow solid . It is soluble in water and many organic solvents, such as alcohols and ether solvents . It is used as a chemical reagent .
Synthesis Analysis
Morpholin-2-one can be synthesized through a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines . This process provides 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee . Two out of the three steps are stereoselectively catalyzed by a quinine derived urea .Molecular Structure Analysis
Morpholin-2-one has a molecular formula of CHNO. Its average mass is 101.104 Da and its mono-isotopic mass is 101.047676 Da . It contains a total of 14 bonds, including 7 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
Morpholin-2-one can undergo a variety of chemical reactions. For instance, it can be functionalized regioselectively in an easy, atom-efficient, and environmentally friendly manner . A procedure for cross-dehydrogenative coupling between morpholinones and cyclic imides has been developed .Physical And Chemical Properties Analysis
Morpholin-2-one is a colorless to light yellow solid that is soluble in water and many organic solvents .Applications De Recherche Scientifique
Fonctionnalisation des Morpholine-2-ones par des réactions d'imidations oxydantes
Les morpholine-2-ones sont des éléments structuraux de nombreuses substances biologiquement actives et des intermédiaires de synthèse utiles . Une procédure de couplage croisé déshydrogénatif entre les morpholinones et les imides cycliques a été développée . Ce processus utilise un catalyseur métallique abondant sur Terre, le chlorure de cuivre (I), en présence d'acide acétique, et avec l'oxygène moléculaire comme seul oxydant . Les produits de cette réaction peuvent être des substrats appropriés pour les polymères fonctionnalisés, tels que les poly(β-aminoesters), ou même pour les PROTAC .
Accès catalytique asymétrique aux Morpholine-2-ones
Une réaction de Knoevenagel monotope/époxydation asymétrique/cyclisation domino d'ouverture de cycle (DROC) a été développée à partir d'aldéhydes commerciaux, de (phénylsulfonyl)-acétonitrile, d'hydroperoxyde de cumyle, de 1,2-éthylènediamines et de 1,2-éthanolamines pour fournir des 3-aryl/alkyl pipérazin-2-ones et des morpholine-2-ones . Cette séquence a été appliquée pour une entrée énantiosélective courte à un intermédiaire clé, dans les deux configurations absolues, impliqué dans la synthèse du médicament antiémétique puissant Aprepitant .
Blocs de canaux calciques de type T
Des dérivés de morpholine-2-one ont été identifiés comme de nouveaux bloqueurs sélectifs des canaux calciques de type T . Ces composés pourraient potentiellement être utilisés dans le traitement de diverses maladies liées au dysfonctionnement des canaux calciques de type T .
Mécanisme D'action
Target of Action
Morpholin-2-one is a type of morpholine, which is a class of organic compounds containing a morpholine moiety . Morpholines are frequently found in biologically active molecules and pharmaceuticals . .
Mode of Action
Morpholines, in general, are known to interact with various biological targets due to their widespread availability in natural products and biologically relevant compounds
Biochemical Pathways
Morpholines are known to be involved in various biochemical pathways due to their presence in many biologically active molecules and pharmaceuticals
Result of Action
Morpholines are known to have various biological activities due to their presence in many biologically active molecules and pharmaceuticals
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Morpholin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, morpholin-2-one is involved in the synthesis of biologically active compounds such as serine protease inhibitors and antiemetic drugs . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
Morpholin-2-one influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, morpholin-2-one can modulate the activity of specific kinases and transcription factors, leading to altered gene expression patterns. This modulation can impact cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of morpholin-2-one involves its binding interactions with biomolecules. Morpholin-2-one can act as an enzyme inhibitor or activator, depending on the context. It binds to the active sites of enzymes, altering their conformation and activity. Additionally, morpholin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of morpholin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that morpholin-2-one remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to morpholin-2-one can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of morpholin-2-one vary with different dosages in animal models. At low doses, morpholin-2-one may exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
Morpholin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels within cells. For example, morpholin-2-one can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may influence cellular function .
Transport and Distribution
Within cells and tissues, morpholin-2-one is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Morpholin-2-one can be actively transported across cell membranes, influencing its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of morpholin-2-one is critical for its activity and function. Morpholin-2-one can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
morpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4-3-5-1-2-7-4/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJAAMMKABEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601224 | |
| Record name | Morpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4441-15-0 | |
| Record name | 2-Morpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4441-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B1368048.png)


![4-[(1-methyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B1368056.png)

